molecular formula C17H13N5O4S2 B3264544 2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-91-4

2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B3264544
CAS RN: 392290-91-4
M. Wt: 415.5 g/mol
InChI Key: WEUWQWXHOZFQGO-UHFFFAOYSA-N
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Description

2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and environmental science.

Scientific Research Applications

Anticancer Potential

The compound’s unique structure and functional groups suggest potential anticancer properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanisms and evaluate its efficacy in vivo .

Antimicrobial Activity

Due to its thiazole and benzamide moieties, this compound may exhibit antimicrobial effects. Investigations into its antibacterial and antifungal activities could lead to novel therapeutic agents against drug-resistant pathogens .

Anti-inflammatory Properties

The presence of the thiadiazole ring suggests anti-inflammatory potential. Researchers have studied its impact on inflammatory pathways, including cytokine modulation and inhibition of NF-κB activation. Such insights could contribute to the development of anti-inflammatory drugs .

Neuroprotective Effects

The compound’s phenylamino and thiadiazole groups hint at neuroprotective properties. Studies have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Investigating its potential in neurodegenerative diseases is warranted .

Antioxidant Capacity

The thioether linkage and nitro group may confer antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect against oxidative damage. Further research could reveal its potential in preventing age-related diseases .

Chemical Biology Applications

Given its unique structure, this compound is valuable in chemical biology studies. Researchers have used it as a probe to explore protein-ligand interactions, enzyme inhibition, and cellular pathways. Its versatility makes it a useful tool for understanding biological processes .

Piperazine Derivatives

The piperidine moiety in the compound suggests potential interactions with piperazine receptors. Researchers have synthesized related derivatives to explore their pharmacological effects, including analgesic, anxiolytic, and antipsychotic properties .

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S2/c23-14(18-11-6-2-1-3-7-11)10-27-17-21-20-16(28-17)19-15(24)12-8-4-5-9-13(12)22(25)26/h1-9H,10H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUWQWXHOZFQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
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2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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